molecular formula C16H16FNO3 B2532015 N-(4-fluorobenzyl)-3,4-dimethoxybenzamide CAS No. 571165-20-3

N-(4-fluorobenzyl)-3,4-dimethoxybenzamide

Cat. No. B2532015
M. Wt: 289.306
InChI Key: KAJFQIDQLSIPJA-UHFFFAOYSA-N
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Description

“N-(4-fluorobenzyl)-3,4-dimethoxybenzamide” is likely a synthetic organic compound. It contains a benzamide moiety, which is a common feature in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an amine with a carboxylic acid or its derivative to form an amide bond . The fluorobenzyl group could potentially be introduced through a nucleophilic aromatic substitution reaction .


Molecular Structure Analysis

The compound likely has a benzene ring substituted with a fluorobenzyl group and a dimethoxybenzamide group . The presence of these functional groups could significantly influence the compound’s physical and chemical properties.


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the amide, fluorobenzyl, and dimethoxy groups . The amide group is typically quite stable but can participate in certain reactions under specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For instance, the presence of the fluorine atom could affect the compound’s lipophilicity and polarity .

Scientific Research Applications

Analysis of Molecular Interactions

  • Long-range Through-space Couplings: The study by Rae et al. (1993) investigates the spin-spin couplings between the aromatic fluorine and the nitrogen and carbon of the amide group in 2-Fluorobenzamide and its derivatives. This research highlights the role of intramolecular hydrogen bonds in mediating these interactions, providing insights into the electronic structure and magnetic resonance properties of such compounds Rae et al., Magnetic Resonance in Chemistry, 1993.

Imaging and Receptor Binding

  • PET Imaging of Tumor Proliferation

    Dehdashti et al. (2013) evaluated the use of a cellular proliferative marker, N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1), for PET imaging in patients with malignant neoplasms. This study demonstrates the potential of fluorinated benzamide analogs in assessing the proliferative status of solid tumors Dehdashti et al., The Journal of Nuclear Medicine, 2013.

  • Sigma2 Receptor Imaging

    Tu et al. (2007) synthesized and evaluated a series of fluorine-containing benzamide analogs for PET imaging of the sigma-2 receptor status of solid tumors. The research underscores the utility of these compounds, including fluorinated benzamide derivatives, in visualizing tumor pathology via sigma-2 receptor binding Tu et al., Journal of Medicinal Chemistry, 2007.

Molecular Structure and Synthesis

  • Molecular Structure Analysis: Karabulut et al. (2014) provided a detailed analysis of the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide through X-ray diffraction and DFT calculations. The study offers a comprehensive view of the compound's geometry and the influence of intermolecular interactions on its structure Karabulut et al., Journal of Molecular Graphics & Modelling, 2014.

Chemical Synthesis and Characterization

  • Synthesis of Fluorinated Ligands: The work by Dence et al. (1997) involves the synthesis and characterization of fluorinated halobenzamides as sigma receptor ligands for PET imaging. This research contributes to the understanding of how fluorine substitution affects ligand affinity and selectivity for sigma receptors Dence et al., Nuclear Medicine and Biology, 1997.

Safety And Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. Based on similar compounds, it could potentially be harmful if inhaled, swallowed, or comes into contact with skin .

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3/c1-20-14-8-5-12(9-15(14)21-2)16(19)18-10-11-3-6-13(17)7-4-11/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJFQIDQLSIPJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-3,4-dimethoxybenzamide

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